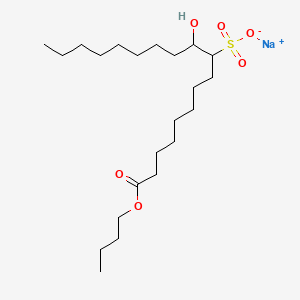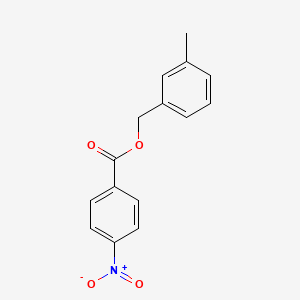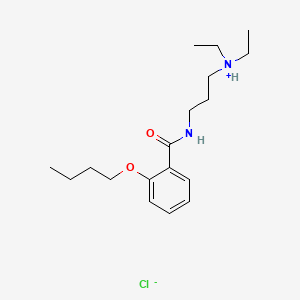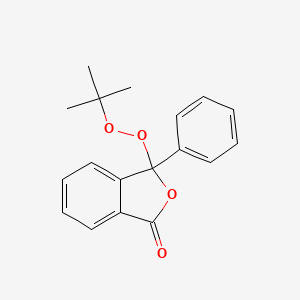
3-(tert-Butyldioxy)-3-phenylphthalide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butylperoxy-3-phenyl-2-benzofuran-1-one is a heterocyclic organic compound with the molecular formula C₁₈H₁₈O₄ and a molecular weight of 298.333 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a benzofuran ring fused with a tert-butylperoxy and phenyl group .
Méthodes De Préparation
The synthesis of 3-tert-butylperoxy-3-phenyl-2-benzofuran-1-one typically involves the reaction of benzofuran derivatives with tert-butyl hydroperoxide under specific conditions. One common method includes the use of catalysts such as zinc chloride (ZnCl₂) to facilitate the reaction .
Analyse Des Réactions Chimiques
3-tert-Butylperoxy-3-phenyl-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the cleavage of the peroxide bond, resulting in the formation of alcohols or other reduced products.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-tert-Butylperoxy-3-phenyl-2-benzofuran-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials and as an initiator in polymerization reactions.
Mécanisme D'action
The mechanism of action of 3-tert-butylperoxy-3-phenyl-2-benzofuran-1-one involves the generation of free radicals through the homolysis of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
3-tert-Butylperoxy-3-phenyl-2-benzofuran-1-one can be compared with other similar compounds, such as:
Di-tert-butyl peroxide: Known for its stability and use as a radical initiator in organic synthesis.
tert-Butyl hydroperoxide: Commonly used as an oxidizing agent in organic reactions.
The uniqueness of 3-tert-butylperoxy-3-phenyl-2-benzofuran-1-one lies in its benzofuran ring structure, which imparts distinct chemical properties and reactivity compared to other peroxides .
Propriétés
Numéro CAS |
25251-51-8 |
|---|---|
Formule moléculaire |
C18H18O4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
3-tert-butylperoxy-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C18H18O4/c1-17(2,3)21-22-18(13-9-5-4-6-10-13)15-12-8-7-11-14(15)16(19)20-18/h4-12H,1-3H3 |
Clé InChI |
JJHHIGCUQPTUHO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



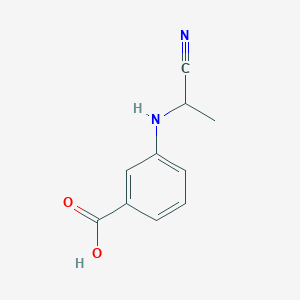
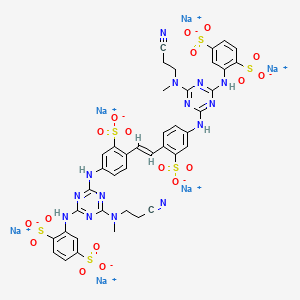

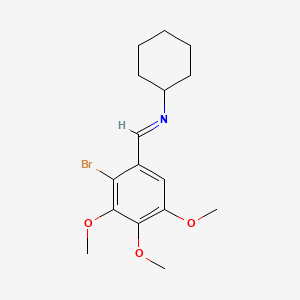
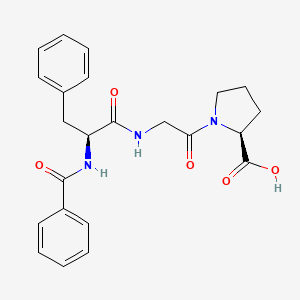
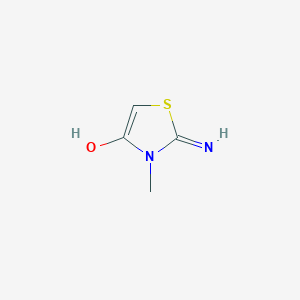
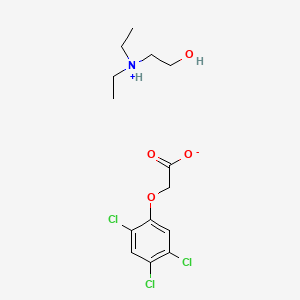

![Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13799234.png)
